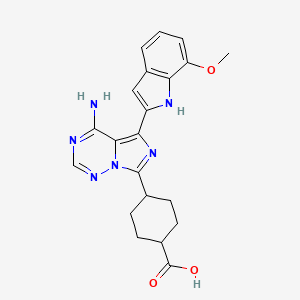

(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

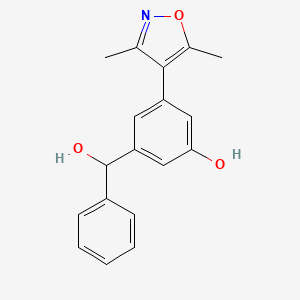

This compound is a propanamide derivative with an oxadiazole ring and two amino groups. Propanamides are a class of compounds where an amide functional group is attached to a propyl (3 carbon) backbone . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the propanamide backbone, the oxadiazole ring, and the amino groups . Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

As a propanamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis. The oxadiazole ring might also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amide group and the oxadiazole ring) would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Antibacterial Activity : Azole derivatives synthesized from amino propanehydrazide, closely related to the compound , exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Local Anesthetic Activity : Basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides showed considerable local anaesthetic activity (Saxena et al., 1984).

Synthesis Methodology : A safe and facile method for the formation of 3-trifluoromethyl-5-amino-1,2,4-oxadiazoles was reported, highlighting the compound's potential for scalable synthesis (Goldberg et al., 2014).

Urease Inhibition and Low Cytotoxicity : Novel bi-heterocyclic propanamides exhibited very promising activity against urease, an enzyme, and were found to be less cytotoxic agents (Abbasi et al., 2020).

Antioxidant and Anti-inflammatory Activities : Certain derivatives displayed significant antioxidant activity, surpassing that of standard Ascorbic acid, and also showed promising anti-inflammatory activity (Sravya et al., 2019).

Energetic Material Synthesis : The compound has been used in the synthesis of energetic materials with high heat of detonation, indicating its potential application in this domain (Cao et al., 2020).

Applications in Insensitive Energetic Materials : Studies have also explored its use in the development of insensitive energetic materials, which are significant in the field of explosives (Kumar et al., 2018).

Safety And Hazards

Direcciones Futuras

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could be in the field of medicinal chemistry, where propanamide derivatives and oxadiazole-containing compounds are often studied for their potential therapeutic effects .

Propiedades

IUPAC Name |

(3S)-3-amino-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O3/c8-3(1-5(10)14)7-11-6(12-15-7)4(9)2-13/h3-4,13H,1-2,8-9H2,(H2,10,14)/t3-,4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRIVGUQMYWVTC-IMJSIDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1=NC(=NO1)C(CO)N)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C1=NC(=NO1)[C@H](CO)N)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)

![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)

![(3E)-3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B609798.png)